molecular formula C17H17ClO4S B12490676 Methyl 5-chloro-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate

Methyl 5-chloro-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate

Cat. No.: B12490676
M. Wt: 352.8 g/mol
InChI Key: NZLJOOYLYIMFGD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a sulfonyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,4,6-trimethylbenzenesulfonyl chloride.

    Esterification: The 5-chloro-2-hydroxybenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 5-chloro-2-hydroxybenzoate.

    Sulfonylation: The methyl 5-chloro-2-hydroxybenzoate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product, methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution Products: Various substituted benzoates.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Hydrolysis Products: 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoic acid.

Scientific Research Applications

Methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro substituent can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate: Similar structure but with a triazole ring instead of a sulfonyl group.

    Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate: Contains a triazole ring with a different substitution pattern.

Uniqueness

Methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate is unique due to the presence of the 2,4,6-trimethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C17H17ClO4S

Molecular Weight

352.8 g/mol

IUPAC Name

methyl 5-chloro-2-(2,4,6-trimethylphenyl)sulfonylbenzoate

InChI

InChI=1S/C17H17ClO4S/c1-10-7-11(2)16(12(3)8-10)23(20,21)15-6-5-13(18)9-14(15)17(19)22-4/h5-9H,1-4H3

InChI Key

NZLJOOYLYIMFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=C(C=C2)Cl)C(=O)OC)C

Origin of Product

United States

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